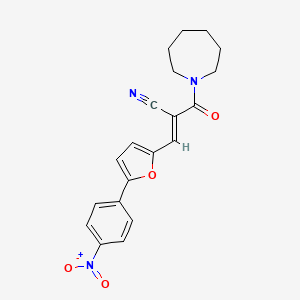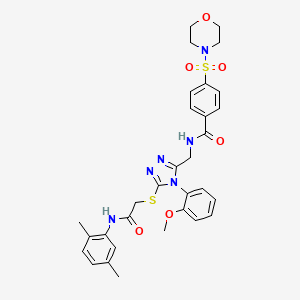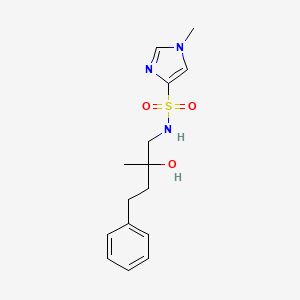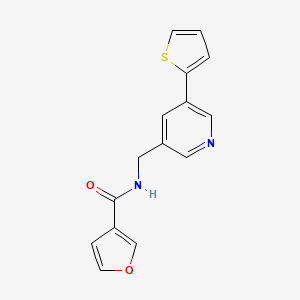
(E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the acrylonitrile family of compounds and has been shown to have a number of interesting properties that make it useful for a variety of applications. In
Mecanismo De Acción
The mechanism of action of (E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is not fully understood. However, it is believed that the compound interacts with certain biological molecules in a specific way, which allows it to be used as a probe or drug delivery agent. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to be non-toxic to cells and to have low immunogenicity. It has also been shown to be stable in a variety of biological environments, which makes it useful for in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is its versatility. The compound can be used for a variety of applications, including as a fluorescent probe and drug delivery agent. It is also non-toxic and stable in biological environments, which makes it useful for in vivo studies. However, one of the main limitations of the compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are a number of future directions for the study of (E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for the compound, such as its use in the development of new drugs or as a tool for studying biological processes. Finally, further research is needed to fully understand the mechanism of action of the compound and to explore its potential for use in a variety of scientific applications.
Conclusion:
This compound is a complex chemical compound that has been studied extensively for its potential use in scientific research. The compound has a number of interesting properties that make it useful for a variety of applications, including as a fluorescent probe and drug delivery agent. While the synthesis method for the compound is complex, it has been optimized over time to improve the yield and purity of the final product. There are a number of future directions for the study of this compound, including the development of new synthesis methods and the exploration of new applications for the compound.
Métodos De Síntesis
The synthesis of (E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a complex process that involves several steps. The starting materials for the synthesis are azepan-1-amine, 5-(4-nitrophenyl)furan-2-carbaldehyde, and acrylonitrile. These materials are combined in a reaction vessel and subjected to a series of chemical reactions that result in the formation of the final product. The synthesis method has been optimized over time to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
(E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile has been studied extensively for its potential use in scientific research. The compound has been shown to have a number of interesting properties that make it useful for a variety of applications. For example, it has been used as a fluorescent probe for the detection of certain biological molecules. It has also been studied for its potential use as a drug delivery agent.
Propiedades
IUPAC Name |
(E)-2-(azepane-1-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c21-14-16(20(24)22-11-3-1-2-4-12-22)13-18-9-10-19(27-18)15-5-7-17(8-6-15)23(25)26/h5-10,13H,1-4,11-12H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWSMWXHBUSPSS-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)

![3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2457642.png)
![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2457643.png)

![Methyl 2-amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2457645.png)

![N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2457647.png)


![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2457652.png)
![1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2457655.png)
![4-(4-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457657.png)
![2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457658.png)
